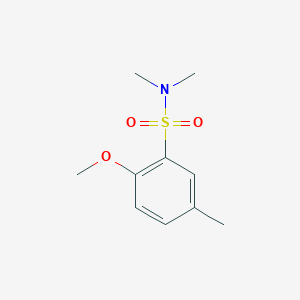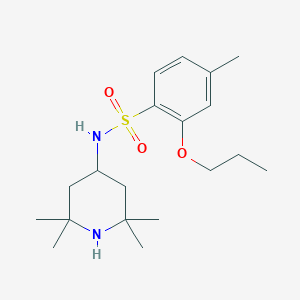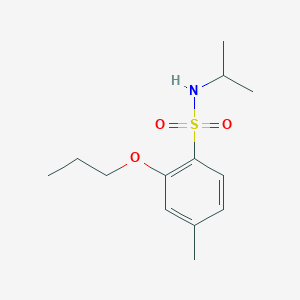
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (TMPB) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TMPB is a crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in the body. One proposed target is carbonic anhydrase, which is inhibited by this compound. Other potential targets include zinc ions and other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of zinc ions, and the modulation of cellular signaling pathways. These effects make this compound a promising candidate for further investigation as a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several potential future directions for research on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of investigation could be the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Another potential direction could be the investigation of this compound as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on different biological systems.
Méthodes De Synthèse
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces this compound as a yellow solid with a high yield.
Applications De Recherche Scientifique
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. In addition, this compound has been investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C16H20N2O2S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2,3,5,6-tetramethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-10-6-7-17-15(8-10)18-21(19,20)16-13(4)11(2)9-12(3)14(16)5/h6-9H,1-5H3,(H,17,18) |
Clé InChI |
MTHVXXMMKMCAQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)





![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)